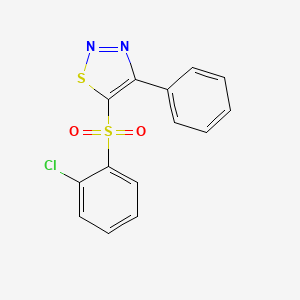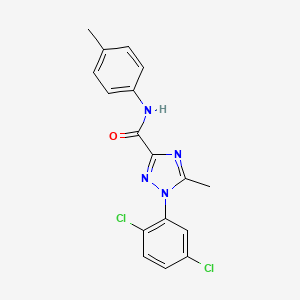
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole
Übersicht
Beschreibung
The compound “5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole” is a chemical compound that has been studied for its potential biological activities . It has been found in complex with human glycolate oxidase (hGOX), a peroxisomal flavoenzyme .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The crystal structure of the compound in complex with human glycolate oxidase has been determined at a resolution of 2.8 Å . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole derivatives have demonstrated potential in antiviral and antimicrobial applications. For instance, certain derivatives showed anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, variants of this compound have been evaluated for their antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).
Anticancer Properties
Compounds incorporating 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole have been investigated for their potential anticancer properties. For example, a study described a pharmacophore hybridization approach for synthesizing compounds with anticancer properties, demonstrating in vitro anticancer activity (Yushyn et al., 2022). Furthermore, derivatives of this compound exhibited significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Karabanovich et al., 2016).
Central Nervous System (CNS) Activity
Derivatives of 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole have been synthesized and evaluated for their CNS activity. Some compounds displayed marked antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-thiadiazole derivatives have been studied, with a focus on their potential to protect metals like mild steel in acidic environments. Research has indicated that some of these compounds can act as effective corrosion inhibitors (Bentiss et al., 2007).
Molecular Dynamics and Structural Studies
Studies have also focused on the molecular dynamics and structural properties of these compounds. For example, density functional theory (DFT) calculations and molecular dynamics simulations have been performed to predict the corrosion inhibition performance of related thiazole and thiadiazole derivatives (Kaya et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S2/c15-8-1-4-10(5-2-8)20-14-13(18-19-21-14)11-6-3-9(16)7-12(11)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCYVJIEOKAUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167976 | |
| Record name | 5-[(4-Chlorophenyl)thio]-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole | |
CAS RN |
338409-63-5 | |
| Record name | 5-[(4-Chlorophenyl)thio]-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338409-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chlorophenyl)thio]-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3035633.png)
![Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate](/img/structure/B3035634.png)
![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3035636.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide](/img/structure/B3035637.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}(morpholino)methanone](/img/structure/B3035639.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B3035640.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol](/img/structure/B3035641.png)
![1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3035645.png)


![4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035650.png)
![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035652.png)
amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B3035654.png)